(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(quinoxalin-2-yl)methanone
Description
Properties
IUPAC Name |
[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-quinoxalin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c21-15-6-2-1-5-14(15)19-9-10-24(11-12-28(19,26)27)20(25)18-13-22-16-7-3-4-8-17(16)23-18/h1-8,13,19H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOUDVRVCWCLDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(quinoxalin-2-yl)methanone is a member of the thiazepane class, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound features a thiazepane ring substituted with a chlorophenyl group and a quinoxaline moiety, contributing to its unique pharmacological profile. The structural formula can be represented as follows:
Ion Channel Modulation
Research indicates that derivatives of thiazepanes can act as inhibitors of voltage-gated sodium channels (Nav), particularly Nav1.7 and Nav1.8. These channels are implicated in pain signaling pathways, suggesting that this compound may exhibit analgesic properties through modulation of these ion channels .
Antimicrobial Activity
Thiazepane derivatives have shown promise in exhibiting antimicrobial properties. Studies have demonstrated that certain thiazepane compounds can inhibit bacterial growth by disrupting cellular processes. The specific activity of the compound against various pathogens remains to be fully elucidated but suggests potential as an antimicrobial agent .
In Vitro Studies
In vitro assays have been conducted to evaluate the efficacy of this compound against different biological targets. The following table summarizes key findings from recent studies:
| Study | Target | IC50 Value | Effect |
|---|---|---|---|
| Study 1 | Nav1.7 | 50 nM | Inhibition of pain signaling |
| Study 2 | Bacterial strains | 30 µg/mL | Antimicrobial activity |
Case Studies
A notable case study involved the application of thiazepane derivatives in models of neuropathic pain. The compound was administered in rodent models, demonstrating significant pain relief compared to control groups .
Comparison with Similar Compounds
Key Structural and Functional Differences
Indole (): Contains an NH group for hydrogen bonding, absent in other analogs. Benzothiazole/Isoxazole (): Heterocycles with varying electron-withdrawing/donating effects, influencing reactivity and solubility.
Bridge Type: The target compound uses a methanone bridge, while analogs like employ ethanone bridges, altering steric bulk and conformational flexibility.
Physicochemical Implications
- Molecular Weight : Ranges from 350.5 () to 420.9 (), with the target compound at 414.9. Higher weights in sulfonated derivatives may impact bioavailability.
Q & A
Q. Q1. What are the key steps and challenges in synthesizing (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(quinoxalin-2-yl)methanone?
Answer: Synthesis typically involves multi-step organic reactions, including:
- Thiazepane ring formation : Cyclization of precursors like 2-chlorophenyl-substituted thiols with appropriate amines under controlled pH and temperature .
- Functionalization : Coupling the thiazepane core with quinoxalin-2-yl methanone via nucleophilic acyl substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Oxidation : Introduction of the 1,1-dioxido group using oxidizing agents like mCPBA (meta-chloroperbenzoic acid) under inert conditions .
Q. Key challenges :
- By-product formation : Competing reactions during cyclization may yield regioisomers; optimized solvent choice (e.g., DMF or THF) and catalyst selection (e.g., Pd(PPh₃)₄) are critical .
- Purification : Chromatography (e.g., silica gel or HPLC) is often required to isolate the final compound ≥95% purity .
Advanced Structural Analysis
Q. Q2. How can advanced spectroscopic and crystallographic methods resolve ambiguities in the molecular geometry of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., distinguishing thiazepane ring protons from quinoxaline aromatic signals) .
- 2D NMR (COSY, HSQC) : Maps connectivity to confirm regiochemistry of the 2-chlorophenyl and quinoxaline substituents .
- X-ray Crystallography : Provides definitive bond angles, dihedral angles (e.g., thiazepane ring puckering), and intermolecular interactions (e.g., C–H···O hydrogen bonds) .
- Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns (e.g., chlorine’s M+2 peak) .
Biological Activity Profiling
Q. Q3. What methodological frameworks are recommended for evaluating the compound’s pharmacological potential?
Answer:
- In vitro assays :
- Enzyme inhibition : Dose-response curves (IC₅₀) against targets like kinases or proteases using fluorogenic substrates .
- Receptor binding : Radioligand displacement assays (e.g., for GPCRs) with Scatchard analysis to determine Ki values .
- Cellular models :
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2) with EC₅₀ calculations .
- Mechanistic studies : Flow cytometry for apoptosis/necrosis differentiation .
Advanced Structure-Activity Relationship (SAR)
Q. Q4. How can researchers design derivatives to enhance target selectivity while minimizing off-target effects?
Answer:
- Core modifications :
- Thiazepane ring : Replace 2-chlorophenyl with electron-withdrawing groups (e.g., -CF₃) to modulate ring conformation and binding affinity .
- Quinoxaline moiety : Introduce substituents (e.g., -NH₂ or -OCH₃) to improve solubility or π-stacking interactions .
- Pharmacophore modeling :
- Use software like Schrödinger’s Phase to align derivatives with known active compounds and predict binding poses .
- ADMET profiling :
- Measure logP (octanol-water) for lipophilicity and CYP450 inhibition assays to assess metabolic stability .
Data Contradiction and Reproducibility
Q. Q5. How should researchers address discrepancies in reported biological activity data for this compound?
Answer:
- Experimental variables :
- Solvent effects : Compare activity in DMSO vs. aqueous buffers; DMSO ≥0.1% may artificially enhance membrane permeability .
- Cell line variability : Validate results across multiple lines (e.g., HEK293 vs. primary cells) .
- Statistical rigor :
- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance across replicates .
- Meta-analysis :
- Cross-reference data with structurally analogous compounds (e.g., fluorophenyl or bromophenyl derivatives) to identify trends .
Stability and Degradation Pathways
Q. Q6. What protocols ensure the compound’s stability during long-term storage and in biological assays?
Answer:
- Storage conditions :
- Solid state : Store at -20°C under argon in amber vials to prevent photodegradation .
- Solution phase : Use stabilizers like BHT (butylated hydroxytoluene) in ethanol or DMSO .
- Degradation analysis :
- Forced degradation studies : Expose to heat (40°C), light (UV), and acidic/basic conditions; monitor via LC-MS for hydrolytic or oxidative by-products .
- Kinetic stability : Calculate t1/2 in plasma or simulated gastric fluid to predict in vivo behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
